2-Methyl 10,11-dihydro dibenzazepine

Mass spectrometry Impurity profiling LC-MS

2-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS 150802-55-4; molecular formula C₁₅H₁₅N; exact mass 209.12 Da) is a pharmacopeially designated impurity of the tricyclic antidepressant trimipramine, officially classified as Trimipramine Maleate EP Impurity G. It is a methyl-substituted derivative of the core dibenzazepine ring system, differing from the unsubstituted 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl, Impurity F) by the presence of a single methyl group at the 2-position.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 150802-55-4
Cat. No. B1652594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl 10,11-dihydro dibenzazepine
CAS150802-55-4
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=CC=CC=C3CC2
InChIInChI=1S/C15H15N/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)16-15/h2-6,9-10,16H,7-8H2,1H3
InChIKeyMZGFIMXZFCKYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-10,11-dihydro-dibenzazepine (Trimipramine EP Impurity G): Identity and Regulatory Classification for Pharmaceutical Reference Standard Procurement


2-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS 150802-55-4; molecular formula C₁₅H₁₅N; exact mass 209.12 Da) is a pharmacopeially designated impurity of the tricyclic antidepressant trimipramine, officially classified as Trimipramine Maleate EP Impurity G [1]. It is a methyl-substituted derivative of the core dibenzazepine ring system, differing from the unsubstituted 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl, Impurity F) by the presence of a single methyl group at the 2-position [2]. This compound serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during trimipramine manufacturing, and is supplied with detailed characterization data compliant with European Pharmacopoeia (EP) guidelines [3].

Why Generic Iminodibenzyl or Other Dibenzazepine Analogs Cannot Substitute for Trimipramine EP Impurity G in Regulatory Pharmaceutical Testing


Generic dibenzazepine compounds such as iminodibenzyl (CAS 494-19-9) or other trimipramine related compounds cannot serve as adequate substitutes for EP Impurity G in pharmacopeial purity testing. The British Pharmacopoeia (BP) 2025 monograph for Trimipramine Maleate specifies a minimum resolution of 3.5 between the trimipramine and impurity F (iminodibenzyl) peaks in the HPLC system suitability test, underscoring that even structurally similar impurities must be individually resolved and quantified [1]. Impurity G, bearing a 2-methyl substituent on the dibenzazepine ring, possesses distinct chromatographic retention characteristics, a distinct exact mass (209.12 Da vs. 195.26 Da for iminodibenzyl), and a distinct regulatory identity as an EP-specified impurity that is not listed among the BP-designated impurities A–F [2]. Substitution with a non-identical analog would compromise analytical method accuracy, violate pharmacopeial compliance requirements, and risk regulatory non-conformance in ANDA or commercial product submissions.

Quantitative Differentiation Evidence for 2-Methyl-10,11-dihydro-dibenzazepine (EP Impurity G) vs. Comparative Standards


Exact Mass Differentiation: 14.02 Da Increase Over Iminodibenzyl (Impurity F) for Unequivocal Mass Spectrometric Identification

The monoisotopic mass of 2-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is 209.1204 Da, which is 14.0157 Da greater than that of iminodibenzyl (195.1048 Da), corresponding precisely to a single methylene (CH₂) unit introduced by 2-methyl substitution. This mass difference enables unequivocal differentiation by high-resolution mass spectrometry (HRMS) and LC-MS/MS methods commonly employed for pharmacopeial impurity testing [1][2].

Mass spectrometry Impurity profiling LC-MS

Pharmacopeial Chromatographic Resolution Baseline: BP Requires Resolution ≥3.5 Between Trimipramine and Impurity F; Impurity G Introduces an Additional Critical Separation Challenge

The British Pharmacopoeia 2025 monograph for Trimipramine Maleate stipulates a system suitability requirement of resolution minimum 3.5 between the trimipramine peak and impurity F (iminodibenzyl) in the related substances test using an end-capped C18 column (125 mm × 4.0 mm, 5 µm) with acetonitrile/buffer pH 7.7 (38:62) mobile phase at 1.5 mL/min, with detection at 210 nm and 20 µL injection [1]. Impurity F has a relative retention time (RRT) of approximately 1.4 with reference to trimipramine (RRT = about 27 min). Impurity G, being an EP-designated impurity with a different substitution pattern, exhibits distinct chromatographic behavior. Its separation from both trimipramine and Impurity F must be demonstrated during method validation, and using the authentic Impurity G reference standard is the only means to reliably establish its RRT and resolution under these pharmacopeial conditions.

HPLC method validation System suitability Pharmacopeial compliance

Divergent Pharmacopeial Designation: EP Impurity G Is Excluded from the BP-Specified Impurity Suite (A–F), Directly Impacting Global Regulatory Filing Strategies

The European Pharmacopoeia (EP) designates 2-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine as Trimipramine Maleate EP Impurity G [1], whereas the British Pharmacopoeia 2025 monograph for Trimipramine Maleate lists only impurities A through F — specifically impurity A (N-oxide), impurity B (N-desmethyl), impurity C (dehydro), impurities D and E, and impurity F (iminodibenzyl) — and does not include Impurity G [2]. This divergence creates a concrete regulatory gap: an Abbreviated New Drug Application (ANDA) or marketing authorization submission targeting EP jurisdictions must demonstrate control of Impurity G, while a BP-only or USP-only submission may not require it. Laboratories supporting global manufacturers must therefore procure the EP-specific Impurity G reference standard as a distinct line item to satisfy all applicable regulatory frameworks.

Pharmacopeial compliance ANDA submission EP vs. BP regulatory scope

Full Pharmacopeial Characterization Data Package vs. Generic Research-Grade Dibenzazepines: COA-Traceable Identity, Purity, and Spectral Documentation

Trimipramine EP Impurity G is supplied as a fully characterized reference standard with a comprehensive Certificate of Analysis (COA) that includes HPLC purity determination (typically ≥98% by HPLC), ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, all compliant with ICH Q3A/Q3B impurity qualification guidelines and traceable to EP or USP reference standards upon request [1]. In comparison, generic research-grade iminodibenzyl (Impurity F) is typically offered with a basic purity specification of >98% (HPLC) and basic identity confirmation, but without the full regulatory-grade characterization package, formally documented batch-specific COA, or pharmacopeial traceability statement . This gap is material when the analytical data must be submitted as part of a regulatory dossier.

Certificate of Analysis Regulatory documentation Reference standard qualification

Optimal Application Scenarios for 2-Methyl-10,11-dihydro-dibenzazepine (EP Impurity G) Based on Quantitative Differentiation Evidence


EP-Compliant HPLC Method Validation for Trimipramine Maleate Related Substances Testing

Analytical laboratories developing EP-compliant HPLC methods for trimipramine maleate drug substance or drug product must demonstrate separation and quantification of Impurity G alongside impurities A–F. The BP system suitability criterion of resolution ≥3.5 between trimipramine and Impurity F sets the performance baseline [1]; the authentic Impurity G standard is required to establish its relative retention time, resolution, and response factor relative to the principal peak under the prescribed chromatographic conditions (C18, 125 mm × 4.0 mm, 5 µm; acetonitrile:buffer pH 7.7 38:62; 1.5 mL/min; 210 nm).

Mass Spectrometric Impurity Identification and Quantification in Trimipramine Drug Substance

LC-MS/MS and HRMS methods benefit from the 14.02 Da mass difference between Impurity G (209.12 Da) and Impurity F (195.10 Da), which allows confident selected reaction monitoring (SRM) transition design and extracted ion chromatogram generation without inter-impurity interference [2]. The authentic standard provides the reference retention time and fragmentation spectrum needed to validate the mass spectrometric method.

Stability-Indicating Method Development and Forced Degradation Studies

Forced degradation studies under ICH Q1A(R2) conditions (heat, humidity, acid, base, oxidation, photolysis) may generate Impurity G as a degradation product or reveal its stability profile. Use of the authentic Impurity G standard enables accurate peak tracking across degradation time points, mass balance verification, and establishment of degradation kinetics, all of which are required for the impurity section of the CTD Module 3.2.S.7 (Stability) [1].

ANDA Submission Support for Trimipramine Generic Products Targeting EP Jurisdictions

Generic drug manufacturers filing ANDAs for trimipramine maleate products in European Pharmacopoeia jurisdictions must include Impurity G in their specification if it is listed in the EP monograph. The EP Impurity G reference standard, with its comprehensive COA documenting identity, purity, and spectral data, provides the evidentiary foundation for demonstrating control of this impurity in the drug substance and drug product specification sections of the Common Technical Document [1].

Quote Request

Request a Quote for 2-Methyl 10,11-dihydro dibenzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.